3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods, as well as using microwave irradiation . Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis.
Chemical Reactions Analysis
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Imidazo[1,2-b]thiazole: Exhibits similar pharmacological properties but with different structural features.
Imidazo[1,2-c]pyrimidine: Another related compound with unique biological activities.
Properties
IUPAC Name |
3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-11-12-18(14-16(15)2)22(26)24-21-20(17-8-4-3-5-9-17)23-19-10-6-7-13-25(19)21/h3-14H,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLAYOMZXQCNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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